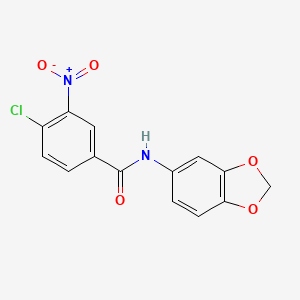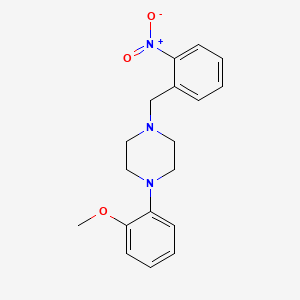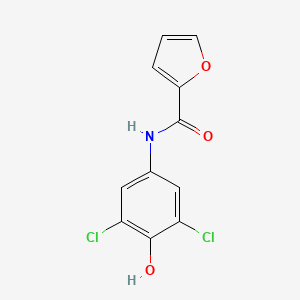
1-naphthyl (4-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-naphthyl (4-methylphenoxy)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 1-naphthyl (4-methylphenoxy)acetate is not fully understood. However, it has been suggested that this compound exerts its effects through the inhibition of certain enzymes and signaling pathways. It has also been shown to modulate the expression of various genes involved in inflammation, oxidative stress, and cancer.
Biochemical and Physiological Effects:
1-naphthyl (4-methylphenoxy)acetate has been shown to possess anti-inflammatory and antioxidant properties. It has been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. This compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-naphthyl (4-methylphenoxy)acetate in lab experiments is its relatively low toxicity. This compound has also been shown to possess good stability and solubility in various solvents. However, one of the limitations of using this compound is its low yield in the synthesis process.
Future Directions
There are several future directions for research on 1-naphthyl (4-methylphenoxy)acetate. One area of research could focus on the development of more efficient synthesis methods to increase the yield of this compound. Another area of research could focus on the use of this compound as a drug delivery system for targeted drug delivery. Additionally, further studies could be conducted to explore the potential applications of this compound in biological imaging and as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 1-naphthyl (4-methylphenoxy)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research on this compound could lead to the development of new drugs and drug delivery systems for various diseases.
Synthesis Methods
The synthesis of 1-naphthyl (4-methylphenoxy)acetate involves the reaction between 1-naphthol and 4-methylphenol with acetic anhydride in the presence of pyridine. This reaction leads to the formation of the desired product, which is then purified through recrystallization. The yield of this synthesis method is approximately 60%.
Scientific Research Applications
1-naphthyl (4-methylphenoxy)acetate has been extensively studied for its potential applications in drug discovery and development. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a drug delivery system and as a fluorescent probe for biological imaging.
properties
IUPAC Name |
naphthalen-1-yl 2-(4-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-14-9-11-16(12-10-14)21-13-19(20)22-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQFZBKQVMEWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl (4-methylphenoxy)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)
![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)


![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)
![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)

![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5717707.png)



![4-({4-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5717747.png)
![ethyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5717760.png)